molecular formula C7H11NO5 B578506 2-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1254966-66-9

2-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No.: B578506
CAS No.: 1254966-66-9
M. Wt: 189.167
InChI Key: KOUVDKDABFOPIG-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane oxalate is a spirocyclic compound that has garnered interest in the fields of pharmaceutical and chemical synthesis. This compound is known for its unique three-dimensional structure, which makes it a valuable intermediate in the synthesis of various drug candidates and other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane oxalate typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction yields the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The final step involves treating the deprotected intermediate with oxalic acid to obtain the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the removal of magnesium salts and the potential presence of partially hydrated oxalic acid, which complicates the determination of the actual content of the oxalate product .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol, ethanol, and dichloromethane .

Major Products

Major products formed from these reactions include various oxetane-fused benzimidazoles and other spirocyclic derivatives, which are valuable in medicinal chemistry .

Scientific Research Applications

2-Oxa-6-azaspiro[3.3]heptane oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxa-6-azaspiro[3.3]heptane oxalate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific three-dimensional spirocyclic structure, which provides unique steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex molecules with potential biological activity .

Biological Activity

2-Oxa-6-azaspiro[3.3]heptane oxalate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development.

This compound is characterized by its spirocyclic structure, which allows for interactions with various biological targets. The synthesis of this compound has been optimized to improve yield and purity, with recent methods achieving over 99% purity in scaled-up reactions .

Synthesis Overview

The compound can be synthesized through several methods, including:

  • Oxidation : Converting simpler precursors into the oxalate form.
  • Reduction : Generating derivatives that retain biological activity.
  • Substitution : Introducing functional groups to enhance pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The compound fits into active sites of enzymes or binding pockets of receptors, leading to alterations in their functions . This interaction can result in:

  • Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.
  • Alteration of Signal Transduction : Modifying cellular responses to stimuli.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production.
Neurological EffectsMay influence neurotransmitter systems, impacting mood and cognition.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of specific pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Properties : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Research has shown that the compound may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases .

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable scaffold for drug design:

  • Medicinal Chemistry : It serves as a structural surrogate for morpholine in various drug candidates, enhancing their pharmacokinetic properties .
  • Pharmaceutical Industry : The compound is utilized in synthesizing other biologically active molecules, expanding its applicability across different therapeutic areas.

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUVDKDABFOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693397
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159599-99-1
Record name Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-(toluene-4-sulfonyl)-2-oxa-6-aza-spiro[3.3]heptane (128) (1.27 g, 5 mmol) in MeOH (10 mL) was added magnesium chips. The mixture was reacted using ultrasound at RT for 20 mins. Oxalic acid was added and the mixture was stirred for 15 min, then concentrated to give oxalate salt (129) (1.06 g, 3.68 mmol, yield: 73.6%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.6%

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